

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Taxusin

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Compound of Interest

Compound Name: *Taxusin*

Cat. No.: *B016899*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of **taxusin**, a naturally occurring taxane. Due to the limited availability of data specifically for crystalline **taxusin**, this document also includes information on related taxanes and general taxoids to provide a broader context for researchers. All quantitative data is presented in structured tables, and detailed experimental protocols for key characterization techniques are provided, accompanied by workflow diagrams.

Core Physicochemical Properties

Taxusin is a taxane diterpenoid found in various yew species (*Taxus*)[1][2]. While it is a key compound in the study of taxane biosynthesis, specific experimental data for its pure crystalline form are not widely published. The following tables summarize the available data for **taxusin** and related compounds for comparative purposes.

General and Computational Properties of Taxusin

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₄₀ O ₈	[2]
Molecular Weight	504.6 g/mol	[2]
IUPAC Name	[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.0 ^{3,8}]pentadec-11-enyl] acetate	[2]
CAS Number	19605-80-2	[2]
Canonical SMILES	<chem>CC1=C2C(C(C3(CC(C(=C)C3C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C</chem>	[2]
XLogP3 (Computed)	3.2	[2]

Experimental Physical Properties

Direct experimental data for the melting point of pure crystalline **taxusin** is not readily available in the cited literature. However, data for "taxine," a mixture of alkaloids from *Taxus baccata* which includes **taxusin**-like compounds, is available and presented below for context. It is crucial to note that the melting point of a pure crystalline substance is expected to be sharp, whereas mixtures or impure substances exhibit a depressed and broader melting range[3][4].

Property	Value	Reference(s)
Appearance	Solid. Related taxane mixtures are described as granular amorphous powders.	[5]
Melting Point	Taxine: 121-124 °C Taxine A: 204-206 °C (Note: These are related compounds/mixtures, not pure crystalline taxusin)	[5]
Solubility	DMSO: Soluble. General taxanes are soluble in organic solvents like methanol, ethanol, ether, and chloroform, but practically insoluble in water and petroleum ether.	[5]
Stability	Powder (general taxoid): Stable for 3 years at -20°C. In Solvent (general taxoid): Stable for 1 year at -80°C.	

Crystal Structure

A definitive, publicly available crystal structure for **taxusin** has not been identified in the Crystallography Open Database (COD) or other reviewed sources[6][7][8][9]. The determination of a crystal structure for a novel compound is a significant undertaking that relies on obtaining a high-quality single crystal suitable for X-ray diffraction analysis.

While the specific crystal structure of **taxusin** is not available, extensive crystallographic studies have been conducted on other taxanes, most notably paclitaxel (Taxol)[10][11]. These studies reveal that taxanes bind to β -tubulin, stabilizing microtubules. The taxane core occupies a specific binding pocket, and interactions are dictated by the various functional groups on the taxane skeleton[11]. The primary method for determining such structures is single-crystal X-ray crystallography[12][13].

Experimental Protocols

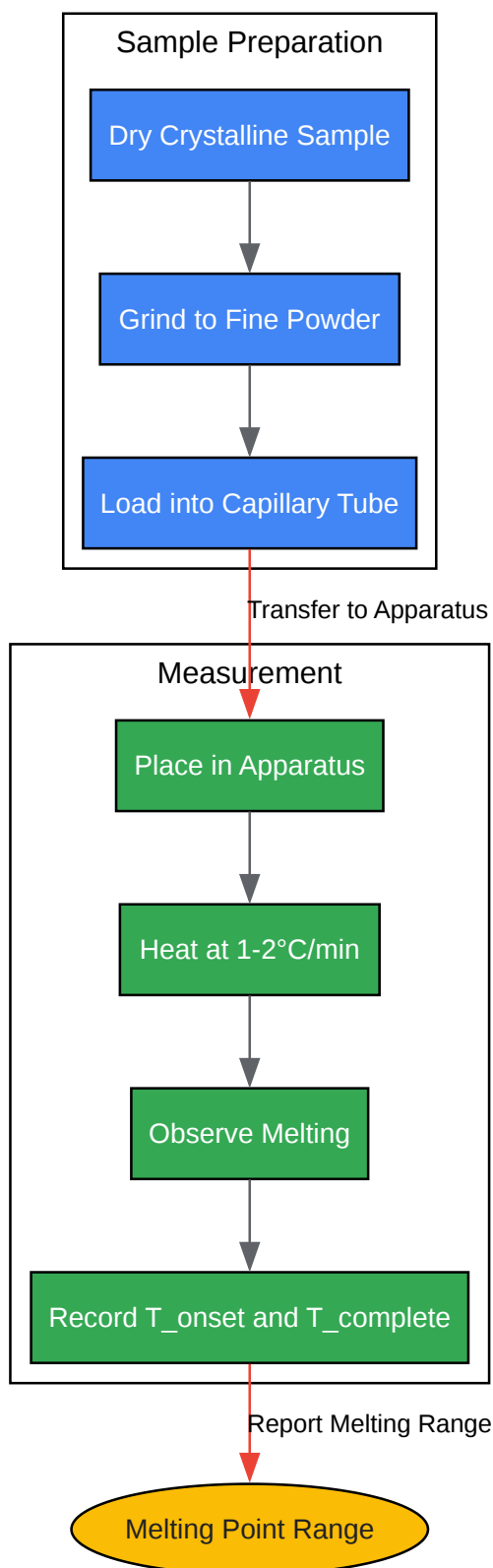
This section details the methodologies for determining the key physicochemical properties discussed above.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid[14][15].

Methodology:

- **Sample Preparation:** The crystalline **taxusin** sample must be completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle to ensure homogeneity and efficient heat transfer[14].
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the powder into a dense column, typically 2-4 mm in height[15][16].
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Rapid Determination (Optional):** To save time, a rapid heating rate can be used initially to determine an approximate melting range[4]. Allow the apparatus to cool before proceeding.
- **Accurate Determination:** Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[4].
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point[4]. A pure compound should have a sharp melting range of 0.5-1.0 °C[4].



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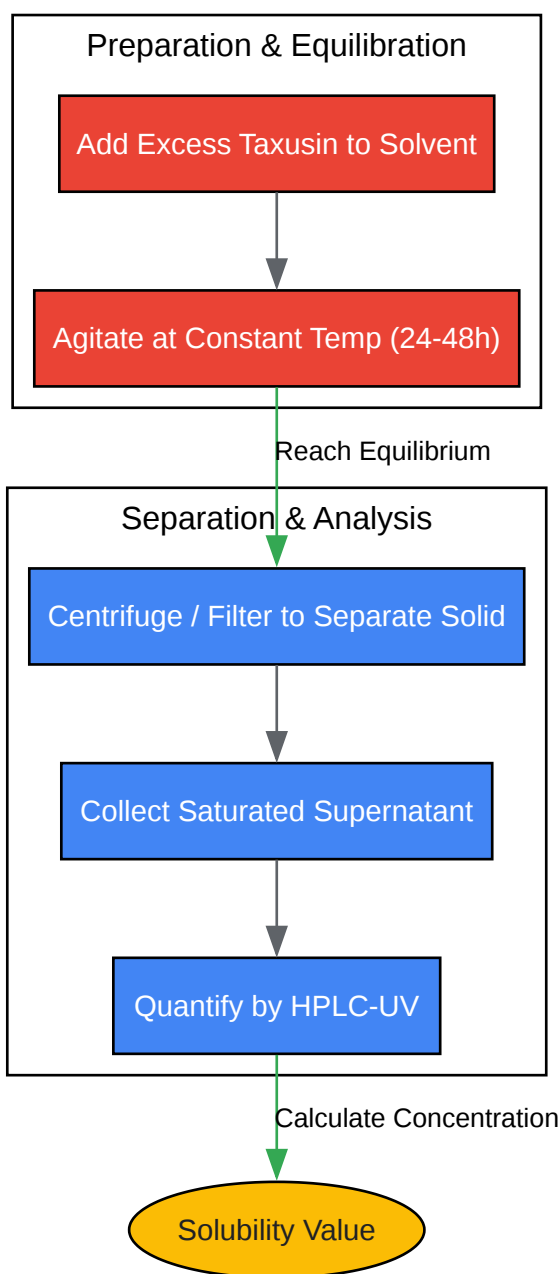
Workflow for Melting Point Determination.

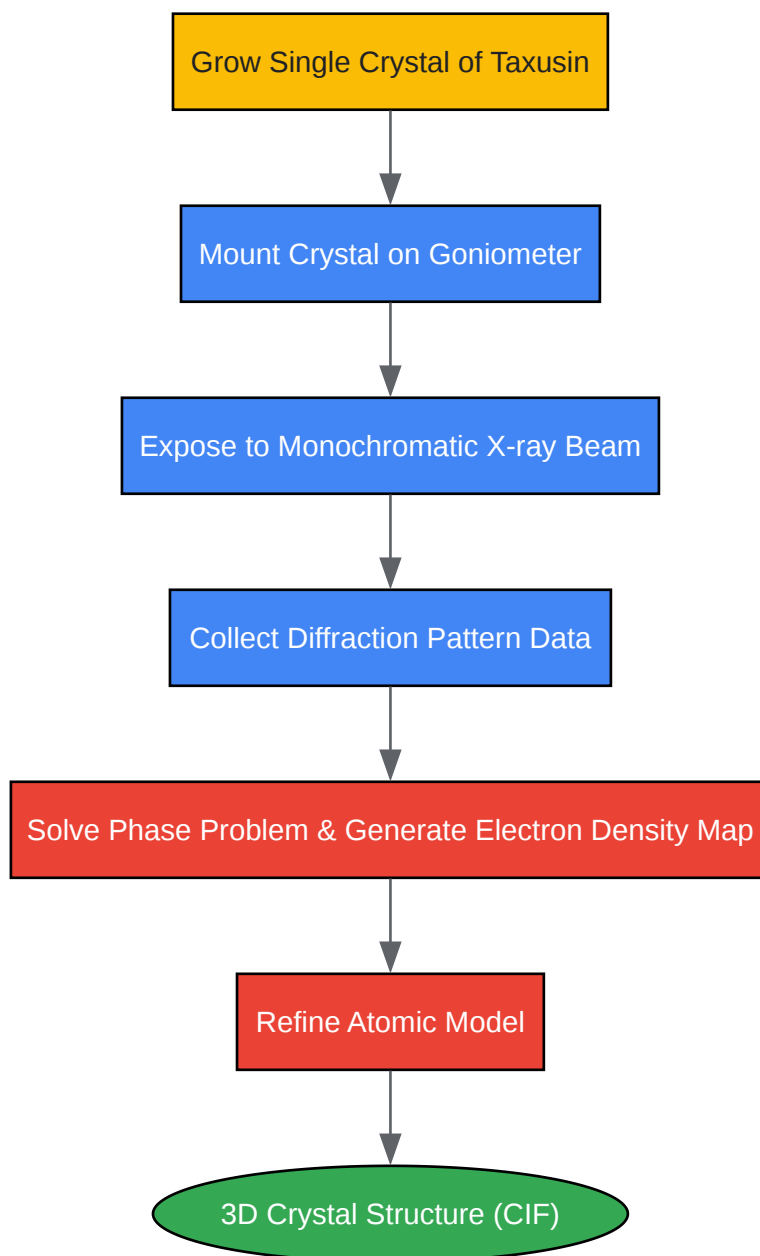
Determination of Solubility (Shake-Flask Method)

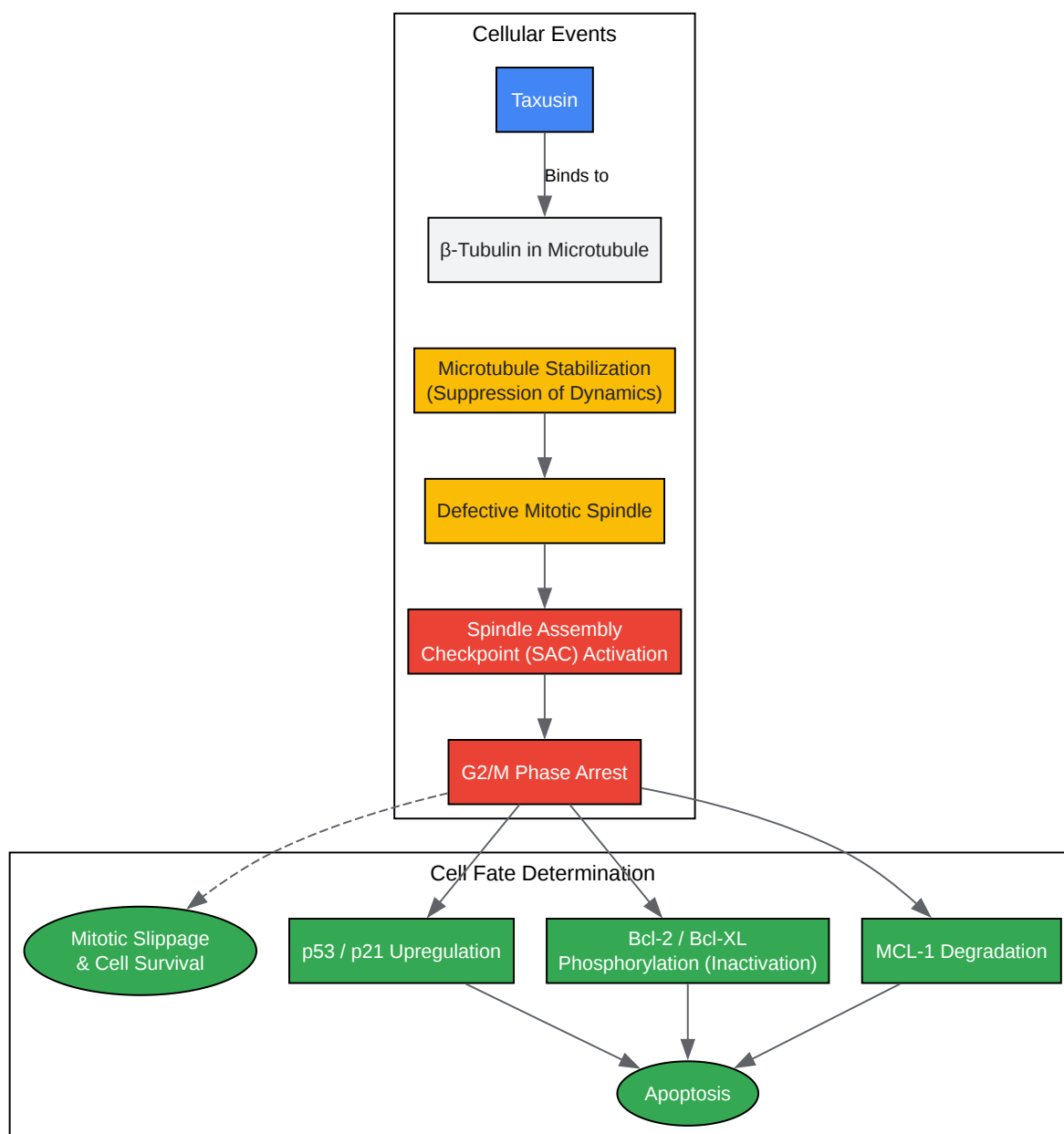
The shake-flask method is a traditional and reliable way to determine the equilibrium solubility of a compound in a given solvent, particularly for poorly soluble substances[17].

Methodology:

- **Preparation:** Add an excess amount of crystalline **taxusin** to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation is reached[17].
- **Equilibration:** Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[18].
- **Phase Separation:** After equilibration, allow the vials to stand so that the excess solid can settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE)[17][18].
- **Quantification:** Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.
- **Analysis:** Analyze the concentration of **taxusin** in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the original concentration in the saturated solution, which represents the solubility of **taxusin** in that solvent at the specified temperature.







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